molecular formula C21H24N2O5S B5171081 1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid

1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid

Cat. No.: B5171081
M. Wt: 416.5 g/mol
InChI Key: TZUJHBWLGFOISC-UHFFFAOYSA-N
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Description

1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoyl group, and a sulfonylamino group. Its molecular formula is C13H17NO4S, and it has a molecular weight of 283.34 g/mol .

Biochemical Analysis

Biochemical Properties

1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to target β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation . This interaction highlights its potential in modulating protein stability and signaling pathways.

Cellular Effects

The effects of 1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with β-catenin can lead to changes in gene expression and cellular responses, impacting processes such as cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, 1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid exerts its effects through binding interactions with biomolecules. It inhibits or activates enzymes, leading to changes in gene expression. The compound’s ability to induce β-catenin ubiquitination and degradation is a key aspect of its molecular mechanism, affecting various downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods .

Dosage Effects in Animal Models

The effects of 1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for optimizing its use in research and potential therapeutic applications .

Metabolic Pathways

1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

The transport and distribution of 1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, impacting its overall activity and function .

Subcellular Localization

The subcellular localization of 1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Preparation Methods

The synthesis of 1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes.

Chemical Reactions Analysis

1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-[4-[methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-15-3-9-19(10-4-15)29(27,28)22(2)18-7-5-16(6-8-18)20(24)23-13-11-17(12-14-23)21(25)26/h3-10,17H,11-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUJHBWLGFOISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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